molecular weight and solubility of Biotin-dPEG3-maleimide
molecular weight and solubility of Biotin-dPEG3-maleimide
The following technical guide is structured as a "Master File" for researchers and drug developers, synthesizing physicochemical data, mechanistic insights, and field-proven protocols.
Executive Summary
Biotin-dPEG3-maleimide is a heterobifunctional crosslinker designed for the high-specificity labeling of thiol-containing biomolecules (cysteine residues, thiolated oligonucleotides) with biotin. Unlike traditional hydrophobic linkers (e.g., LC-Biotin) or polydisperse PEG reagents, the dPEG® (discrete Polyethylene Glycol) spacer provides a single, defined molecular weight. This monodispersity eliminates the analytical noise associated with polymer range distributions, while the hydrophilic PEG3 spacer imparts water solubility to the conjugate, preventing aggregation—a critical failure mode in antibody-drug conjugate (ADC) and biosensor development.
Physicochemical Specifications
The precise molecular weight of Biotin-dPEG3-maleimide varies slightly between manufacturers due to proprietary differences in the alkyl linkers flanking the PEG units. However, the core functional architecture remains constant.
Core Chemical Data
| Property | Specification | Notes |
| Chemical Name | Biotin-dPEG3-maleimide | "dPEG" denotes discrete (single MW).[1][2][3][4][5][6][7] |
| Common MW | 569.67 Da (BroadPharm/Chem-Impex)597.73 Da (Quanta BioDesign/Vector) | CRITICAL: Always verify the exact MW on the vendor Certificate of Analysis (CoA) before calculating stoichiometry. |
| Formula | C₂₅H₃₉N₅O₈S (typical) | Varies by linker length (propyl vs. ethyl). |
| CAS Number | 1431618-70-0 | Primary identifier for the PEG3 variant.[2][8][9][10] |
| Reactive Group | Maleimide | Specific for sulfhydryls (-SH) at pH 6.5–7.[2][5][6][7][8][10][11][12]5. |
| Affinity Tag | Biotin (Vitamin H) | Binds Streptavidin ( |
| Spacer Arm | ~24.9 Å (approx. 76 atoms) | Reduces steric hindrance for avidin binding. |
Solubility Profile
Understanding the solubility landscape is vital for preventing precipitation during conjugation.
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Organic Solubility (Stock Solutions): Highly soluble in DMSO (Dimethyl sulfoxide), DMAC (Dimethylacetamide), and DMF (Dimethylformamide).
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Best Practice: Prepare stock solutions (10–50 mM) in anhydrous DMSO or DMAC immediately before use.
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Aqueous Solubility: The reagent itself is amphiphilic but susceptible to hydrolysis in water.
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Mechanism: The dPEG3 spacer allows the conjugated product to remain soluble in aqueous buffers (PBS, Tris), preventing the "hydrophobic crash" often seen with aliphatic spacers like LC-Biotin.
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Mechanistic Insight: The Chemistry of Conjugation
The dPEG® Advantage
Traditional PEG reagents are polydisperse, meaning a "PEG 2000" reagent is actually a bell curve of molecular weights. This creates heterogeneous conjugates that are difficult to characterize by Mass Spectrometry (MS).
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dPEG (Discrete PEG): Synthesized as a single molecular species.[6][11]
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Result: A single peak in MS analysis, allowing for precise determination of the Drug-to-Antibody Ratio (DAR) or Labeling Ratio.
Reaction Mechanism (Michael Addition)
The maleimide group undergoes a nucleophilic attack by the thiolate anion (
Critical Constraint - Hydrolysis: In aqueous solution, the maleimide ring competes between:
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Conjugation: Reaction with thiol (Fast, Desirable).
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Hydrolysis: Ring opening by water (Slow, Irreversible, Non-reactive).
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Implication: You must add the maleimide reagent to the reaction last to minimize hydrolysis time.
Mechanistic Diagram
The following diagram illustrates the chemical pathway and the competition between conjugation and hydrolysis.
Figure 1: The Michael Addition pathway.[11][14] Note the competing hydrolysis pathway which deactivates the reagent if pH is too high or reaction time is prolonged without thiols present.
Experimental Protocol: Bioconjugation Workflow
Objective: Biotinylate a purified antibody (IgG) or protein containing free cysteines.
Reagents Required
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Target Protein: 1–10 mg/mL in Modification Buffer.
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Modification Buffer: PBS (pH 7.2) or HEPES (pH 7.0). Must be free of primary amines (if using NHS) and thiols (no DTT/Mercaptoethanol).
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Note: EDTA (1–5 mM) is recommended to chelate divalent metals that catalyze disulfide formation.
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Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
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Stock Solvent: Anhydrous DMSO or DMAC.
Step-by-Step Methodology
Phase 1: Protein Preparation (Reduction)
If the target thiols are oxidized (disulfides), they must be reduced.
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Calculate: Determine moles of protein.
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Reduce: Add 10-fold molar excess of TCEP to the protein.
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Incubate: 30 minutes at Room Temperature (RT).
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Expert Tip: TCEP does not interfere significantly with maleimide chemistry at low concentrations, so dialysis is often unnecessary. If using DTT, you must remove it via desalting columns (Zeba Spin or PD-10) before adding the maleimide, as DTT contains thiols that will consume the reagent.
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Phase 2: Conjugation
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Solubilization: Dissolve Biotin-dPEG3-maleimide in anhydrous DMSO to a concentration of 10 mM.
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Caution: Prepare this immediately before use.[13] Do not store aqueous stocks.
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Mixing: Add the reagent to the reduced protein solution.
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Stoichiometry: Use a 10–20 fold molar excess of reagent over protein.
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Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.
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Incubation: Incubate for 1–2 hours at RT or overnight at 4°C.
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Protect from light to preserve biotin stability and prevent photo-oxidation.
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Phase 3: Quenching and Purification
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Quench: (Optional) Add excess 2-Mercaptoethanol or free Cysteine to react with any remaining maleimide.
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Purification: Remove excess reagent using Size Exclusion Chromatography (SEC) or Dialysis against PBS.
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Why? Free biotin will compete for Streptavidin binding sites in downstream assays, reducing sensitivity.
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Operational Workflow Diagram
Figure 2: Operational decision tree for Biotin-dPEG3-maleimide conjugation.
Critical Quality Attributes & Troubleshooting
Determining Degree of Labeling (DOL)
Unlike fluorophores, biotin does not have a distinct absorbance peak that separates easily from protein (280 nm).
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HABA Assay: Uses 4'-hydroxyazobenzene-2-carboxylic acid. When biotin binds avidin, it displaces HABA, causing a decrease in absorbance at 500 nm.
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Mass Spectrometry: The "Gold Standard" for dPEG reagents. Look for mass shifts corresponding to
.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Precipitation | Hydrophobic aggregation or excess DMSO. | The dPEG3 linker usually prevents this. Ensure DMSO <10%. If protein is liable, lower reagent excess to 5x. |
| Low Labeling Efficiency | Oxidized thiols or Hydrolyzed reagent. | Ensure TCEP reduction step is sufficient. Use fresh reagent stock. Check pH (must be < 7.5 to avoid amine reactivity, but > 6.5 for thiol specificity). |
| High Background | Free biotin contamination. | Increase dialysis steps or use a longer desalting column. |
References
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Vector Laboratories. Biotin-dPEG®3-Maleimide Product Specification. Retrieved from [5]
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BroadPharm. Biotin-PEG3-Maleimide Protocol and Solubility Data. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for Thiol-Maleimide chemistry).
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Quanta BioDesign. dPEG® Technology Overview. Retrieved from
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BenchChem. Application Notes for Thiol-Maleimide Reaction. Retrieved from
Sources
- 1. 2bscientific.com [2bscientific.com]
- 2. medkoo.com [medkoo.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Biotin-PEG3-Mal, 1431618-70-0 | BroadPharm [broadpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. bioacts.com [bioacts.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
